C188-9

描述

TTI-101,也称为 C188-9,是一种口服生物利用度高的,针对信号转导子和转录激活因子 3 (STAT3) 的小分子抑制剂。STAT3 是一种转录因子,在各种生物过程中发挥着至关重要的作用,包括细胞生长、存活和免疫反应。 STAT3 的上调和激活与多种疾病相关,包括癌症、炎症和纤维化 .

准备方法

合成路线和反应条件

TTI-101 是通过一系列化学反应合成的,这些反应包括形成核心结构,然后进行官能团修饰。合成路线通常包括以下步骤:

- 通过缩合反应形成核心结构。

- 通过取代反应引入官能团。

- 使用色谱技术纯化和分离最终产物。

工业生产方法

TTI-101 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

- 用于缩合和取代反应的分批或连续流反应器。

- 使用高纯度试剂和溶剂以最大限度地减少杂质。

- 先进的纯化技术,如高效液相色谱 (HPLC),以达到所需的纯度水平 .

化学反应分析

反应类型

TTI-101 会经历各种化学反应,包括:

氧化: TTI-101 可以被氧化形成其相应的氧化衍生物。

还原: 还原反应可以将 TTI-101 转化为其还原形式。

取代: 官能团取代可以改变 TTI-101 的化学结构。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用各种亲核试剂和亲电试剂来实现特定的取代。

主要生成产物

科学研究应用

Cancer Treatment Applications

1. Hepatocellular Carcinoma (HCC)

C188-9 has demonstrated significant antitumor activity against HCC. In preclinical studies involving mice with hepatocyte-specific deletion of PTEN, this compound treatment resulted in reduced tumor growth and improved liver conditions associated with non-alcoholic steatohepatitis (NASH) .

Case Study:

- Model: Mice with HCC

- Results: this compound inhibited tumor development and reduced liver inflammation.

- Mechanism: Targeting the STAT3 signaling pathway led to decreased liver steatosis and improved pathological lesions .

2. Head and Neck Squamous Cell Carcinoma (HNSCC)

In studies involving radioresistant HNSCC cell lines, this compound effectively inhibited tumor growth and altered the expression of STAT3-regulated genes involved in oncogenesis .

Case Study:

- Model: Xenograft mice with HNSCC

- Results: this compound treatment prevented tumor growth more effectively than its predecessor compound, C188.

- Mechanism: High affinity binding to STAT3 inhibited its activity .

3. Pancreatic Cancer

this compound has been explored as a combination therapy with low-dose 5-aza-2′-deoxycytidine (DAC) to enhance therapeutic efficacy against pancreatic cancer. The combination treatment significantly inhibited cell migration and invasion .

Case Study:

- Model: Orthotopic pancreatic tumor model

- Results: Enhanced efficacy in suppressing pancreatic cancer cell migration.

- Mechanism: Inhibition of DNMT1 leading to demethylation of tumor suppressor genes .

4. Breast Cancer

Recent findings indicate that this compound can reduce cell viability in patient-specific primary breast cancer cells by inhibiting the STAT3 to c-MYC signaling pathway .

Case Study:

- Model: Patient-derived breast cancer samples

- Results: Reduced viability in 10 out of 15 samples tested.

- Mechanism: Specific inhibition of the STAT3 pathway demonstrated potential for personalized treatment approaches .

Metabolic Disorders Applications

This compound has also been investigated for its effects on metabolic disorders, particularly related to muscle wasting. Studies have shown that it can prevent skeletal muscle atrophy induced by various conditions, including chronic kidney failure and thermal burns .

Case Study:

- Model: Animal models with induced muscle atrophy

- Results: Inhibition of proteolytic pathways leading to preserved muscle mass.

- Mechanism: Suppression of STAT3 activation linked to muscle degradation pathways .

Comparative Data Table

| Application Area | Model Type | Key Findings | Mechanism Involved |

|---|---|---|---|

| Hepatocellular Carcinoma | Mice with PTEN deletion | Reduced tumor growth; improved liver health | Inhibition of STAT3 signaling |

| Head and Neck SCC | Xenograft mice | Prevented tumor growth; altered gene expression | High-affinity binding to STAT3 |

| Pancreatic Cancer | Orthotopic tumor model | Enhanced inhibition of cell migration | DNMT1 inhibition; demethylation |

| Breast Cancer | Patient-derived samples | Reduced viability in primary samples | Inhibition of STAT3-c-MYC pathway |

| Muscle Wasting | Various animal models | Prevented muscle atrophy | Suppression of proteolytic pathways |

作用机制

TTI-101 通过抑制 STAT3 的活性发挥作用。它与 STAT3 的 Src 同源性 2 (SH2) 结构域内的受体 pY705 肽结合位点结合,阻止其募集和激活。这种抑制阻止了 Janus 激酶 (JAK) 对 STAT3 的磷酸化,导致 STAT3 介导的基因表达下调。 因此,TTI-101 打乱了参与细胞生长、存活和免疫反应的信号通路 .

相似化合物的比较

类似化合物

TTI-109: 在结构上与 TTI-101 相关,但化学上不同,TTI-109 是另一种具有类似药理特性的 STAT3 抑制剂.

C188-9: TTI-101 的另一个名称,在科学文献中可以互换使用.

其他 STAT3 抑制剂: 各种其他靶向 STAT3 的小分子抑制剂,如 Stattic 和 S3I-201,已被开发用于研究目的.

TTI-101 的独特性

TTI-101 的独特性在于其高效力、口服生物利用度和优异的药代动力学特征。 它在临床前和临床研究中显示出功效,毒性最小,使其成为治疗开发的有希望的候选药物 .

生物活性

C188-9 is a small-molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in various malignancies and inflammatory conditions. This compound has garnered attention for its multifaceted biological activities, particularly in cancer therapy and metabolic disorders.

This compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation. This action disrupts STAT3-mediated transcriptional activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound has shown effectiveness across various cancer types, including hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma (HNSCC), and pancreatic cancer .

Key Mechanisms:

- Inhibition of STAT3 Phosphorylation : this compound effectively reduces phosphorylated STAT3 (pSTAT3) levels, which are often elevated in cancer cells.

- Induction of Apoptosis : By inhibiting the STAT3 signaling pathway, this compound promotes apoptotic processes in cancer cells.

- Regulation of Gene Expression : this compound modulates the expression of genes associated with oncogenesis and resistance to therapies .

Antitumor Effects

This compound has demonstrated significant antitumor activity in various preclinical models:

- Hepatocellular Carcinoma : In mouse models with hepatocyte-specific deletion of Pten, this compound treatment resulted in reduced tumor growth, liver steatosis, and inflammation. Serum markers such as aspartate aminotransferase (AST) and alanine transaminase (ALT) were significantly lowered, indicating reduced liver injury .

- Head and Neck Squamous Cell Carcinoma : this compound enhanced the sensitivity of HNSCC cells to chemotherapy by increasing chemosensitivity through modulation of STAT3 signaling pathways. In vitro studies showed that this compound reduced cell viability more effectively than traditional chemotherapy agents in several patient-derived samples .

- Pancreatic Cancer : The compound was found to synergistically enhance the effects of low-dose DNA methyltransferase inhibitors (like DAC) in inhibiting pancreatic cancer cell proliferation and migration .

Summary of Findings

| Cancer Type | Model Type | Key Findings |

|---|---|---|

| Hepatocellular Carcinoma | Mouse Model | Reduced tumor growth, improved liver function |

| Head and Neck Squamous Cell Carcinoma | Patient-Derived Samples | Increased chemosensitivity, reduced cell viability |

| Pancreatic Cancer | In Vitro & In Vivo | Enhanced efficacy when combined with DAC |

Case Studies

- Study on Breast Cancer Cells : A recent study demonstrated that this compound significantly reduced cell viability in patient-specific primary breast cancer cells (PSPCs). The results indicated that 10 out of 15 samples were sensitive to this compound treatment, suggesting potential for personalized therapy approaches .

- Thermal Burn-Induced Muscle Atrophy : In a model of thermal injury, this compound was shown to mitigate muscle wasting by inhibiting STAT3 activation and reversing atrophy-related gene expressions. This highlights its potential beyond oncology into metabolic disorders .

Clinical Relevance

The findings from various studies suggest that this compound could be an effective therapeutic agent not only for cancer but also for conditions involving chronic inflammation or metabolic dysregulation. Its ability to selectively inhibit STAT3 makes it a promising candidate for further clinical evaluation.

属性

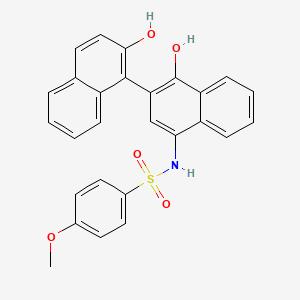

IUPAC Name |

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCJDYWGYVPBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432001-19-9 | |

| Record name | C-188-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TTI-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。